molecular formula C13H14N4 B4838710 2-amino-4,5-dimethyl-1-(3-pyridylmethyl)-1H-pyrrol-3-yl cyanide

2-amino-4,5-dimethyl-1-(3-pyridylmethyl)-1H-pyrrol-3-yl cyanide

Cat. No.: B4838710
M. Wt: 226.28 g/mol
InChI Key: KVMIFAFNOJYAQA-UHFFFAOYSA-N
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Description

2-amino-4,5-dimethyl-1-(3-pyridylmethyl)-1H-pyrrol-3-yl cyanide is a synthetic organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,5-dimethyl-1-(3-pyridylmethyl)-1H-pyrrol-3-yl cyanide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of Methyl Groups: Methyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Pyridylmethyl Group: The pyridylmethyl group can be attached via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group.

    Introduction of the Cyanide Group: The cyanide group can be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-4,5-dimethyl-1-(3-pyridylmethyl)-1H-pyrrol-3-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanide group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential pharmaceutical applications could be explored, including its use as a drug candidate.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-4,5-dimethyl-1-(3-pyridylmethyl)-1H-pyrrol-3-yl cyanide would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

    Pathways Involved: The biochemical pathways that are affected by the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
  • 2-amino-4,5-dimethyl-1-(2-pyridylmethyl)-1H-pyrrole-3-carbonitrile
  • 2-amino-4,5-dimethyl-1-(4-pyridylmethyl)-1H-pyrrole-3-carbonitrile

Uniqueness

2-amino-4,5-dimethyl-1-(3-pyridylmethyl)-1H-pyrrol-3-yl cyanide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-amino-4,5-dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-9-10(2)17(13(15)12(9)6-14)8-11-4-3-5-16-7-11/h3-5,7H,8,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMIFAFNOJYAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)CC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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